β-Lapachone exhibits off-target DNA damage; Dunnione (CAS 521-49-3) is a high-specificity NQO1 substrate with lower genotoxicity.
Photostable crystalline solid. Reliable global supply.
Dunnione is a naturally occurring furan-fused ortho-naphthoquinone (naphthofuran) recognized as a highly specific, bioactivatable substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. In procurement and material selection, Dunnione serves as a critical alternative to pyran-fused analogs like β-lapachone. It is primarily sourced as a crystalline solid for use as a redox-cycling scaffold in oncology research, a precursor for cytoprotective and anti-inflammatory prodrugs, and a lead compound in agricultural fungicidal formulations. Its distinct bicyclic structure offers unique electron-accepting properties, making it a valuable benchmark material for modulating the cellular NAD+/NADH ratio and studying quinone-directed bioreductive pathways without the confounding off-target effects of more common naphthoquinones.
Substituting Dunnione with generic naphthoquinones like β-lapachone or α-lapachone fundamentally alters experimental and formulation outcomes [1]. While β-lapachone is the most common NQO1 substrate, it is associated with significant off-target toxicities, including direct DNA damage, which limits its utility in pure cytoprotection or metabolic modulation assays [1]. Furthermore, para-quinones like α-lapachone lack the specific ortho-quinone redox cycling capability required for rapid NQO1-mediated bioactivation. Dunnione’s furan-fused ring system also imparts distinct photostability and physicochemical properties[2], meaning that generic substitution will compromise handling protocols, formulation compatibility in lipid-based systems, and the precise enzymatic kinetics required for targeted redox research.
ortho-Naphthoquinones are notoriously sensitive to environmental degradation, complicating their use in extended assays and manufacturing. However, Dunnione demonstrates exceptional photostability compared to closely related structural analogs [1]. While derivatives like dehydroiso-β-lapachone and β-isodunnione are markedly sensitive to light and undergo rapid degradation, Dunnione can be recovered unchanged from concentrated solutions and exhibits no significant light-induced degradation under standard laboratory conditions [1]. This robust stability profile significantly reduces the need for specialized actinic shielding during synthesis and formulation workflows.
| Evidence Dimension | Photochemical stability under ambient conditions |
| Target Compound Data | Dunnione: Recovered unchanged; insensitive to light degradation |
| Comparator Or Baseline | dehydroiso-β-lapachone / β-isodunnione: Markedly sensitive to light |
| Quantified Difference | Qualitative absolute difference (Stable vs. Rapidly Degraded) |
| Conditions | Ambient light exposure during benchtop handling and solution preparation |
Ensures reproducible dosing and reduces the need for costly light-blocking handling protocols during scale-up and biological testing.
Dunnione is one of only three primary natural ortho-naphthoquinones that serve as direct substrates for NQO1. When compared to the ubiquitous β-lapachone, Dunnione and its direct derivatives effectively drive NQO1-mediated NADH oxidation to increase the cellular NAD+/NADH ratio without the severe off-target DNA damage often associated with β-lapachone [1]. In comparative metabolic profiling, Dunnione scaffolds provide a wider therapeutic window for cytoprotective applications, allowing researchers to isolate NQO1-dependent redox modulation from generalized quinone toxicity[1].
| Evidence Dimension | NQO1-mediated NAD+ elevation and off-target toxicity |
| Target Compound Data | Dunnione scaffolds: High NAD+ elevation with reduced genotoxic off-target effects |
| Comparator Or Baseline | β-lapachone: High NQO1 activity but accompanied by dose-limiting DNA damage |
| Quantified Difference | Broader therapeutic window for cytoprotection |
| Conditions | In vitro NQO1+ cell models and pharmacometabolomic profiling |
Crucial for researchers needing a clean NQO1 substrate to study metabolic modulation without confounding DNA-damaging cytotoxicity.
Like many naphthoquinones, raw crystalline Dunnione exhibits poor aqueous solubility, which historically hindered its in vivo application. However, Dunnione demonstrates excellent compatibility with Self-Microemulsifying Drug Delivery Systems (SMEDDS)[1]. When formulated with optimized lipid/surfactant ratios, Dunnione achieves a highly uniform nanoparticle size of 13.7 nm. This formulation processability results in rapid dissolution (<60 minutes) and a 3.66-fold increase in oral bioavailability compared to the unformulated crystalline compound [1]. This proves Dunnione's tractability for advanced preclinical formulation workflows.
| Evidence Dimension | Oral bioavailability and nanoparticle size |
| Target Compound Data | Dunnione in SMEDDS: 13.7 nm particle size, 3.66-fold higher bioavailability |
| Comparator Or Baseline | Unformulated Dunnione (crystalline baseline): Poor aqueous dissolution and low baseline bioavailability |
| Quantified Difference | 3.66-fold enhancement in oral bioavailability |
| Conditions | In vivo pharmacokinetic models (Beagles) and in vitro dissolution assays |
Validates that Dunnione's solubility barriers can be reliably overcome using standard industrial lipid-based formulation techniques.
Dunnione and its derivatives are actively procured for their ability to rescue healthy tissues from chemotherapeutic damage, a property distinct from the purely cytotoxic focus of many quinones. In in vivo models of cisplatin-induced toxicity, Dunnione-based compounds significantly reverse severe tissue damage [1]. For example, while cisplatin challenge reduced splenocyte counts to 27.4% of the control, administration of a Dunnione derivative (50 mg/kg) restored splenocyte levels to 75.2% of the control [1]. Furthermore, it fully recovered the intestinal villi/crypt ratio, demonstrating potent, quantifiable tissue-protective efficacy driven by its unique redox profile.
| Evidence Dimension | Splenocyte count recovery post-cisplatin challenge |
| Target Compound Data | Dunnione derivative (50 mg/kg): 75.2% of normal control |
| Comparator Or Baseline | Cisplatin-only baseline: 27.4% of normal control |
| Quantified Difference | 2.7-fold improvement in splenocyte survival |
| Conditions | In vivo murine model of cisplatin-induced toxicity |
Provides a validated pharmacological rationale for procuring Dunnione as a lead scaffold in cytoprotective and anti-inflammatory drug discovery.
Due to its high specificity as an NQO1 substrate and lower baseline genotoxicity compared to β-lapachone, Dunnione is the preferred ortho-quinone scaffold for synthesizing esterase- or β-glucuronidase-triggered prodrugs. It is ideal for targeted therapies aiming to modulate the NAD+/NADH ratio in NQO1-overexpressing solid tumors [1].
Given its proven compatibility with Self-Microemulsifying Drug Delivery Systems (SMEDDS) yielding sub-15 nm particles and a >3.5-fold bioavailability increase, Dunnione serves as an excellent model hydrophobic active pharmaceutical ingredient (API) for optimizing lipid-based nanocarriers and oral delivery systems for naphthoquinones[2].
Dunnione is highly suited for in vitro and in vivo models investigating the mitigation of oxidative stress and chemotherapeutic toxicity (e.g., cisplatin-induced nephrotoxicity or emesis). Its photostability ensures consistent dosing, making it a reliable tool compound for studying cellular redox cycling and Sirtuin 1 activation [3].
With established in vitro minimum inhibitory concentrations (MICs) of 5-20 mg/L against agriculturally relevant plant fungi, Dunnione is a viable procurement choice for agrochemical developers seeking natural product-derived fungicidal scaffolds that can be structurally modified for enhanced crop protection[1].